Fmoc-D-MeAoc(2)-OH

Description

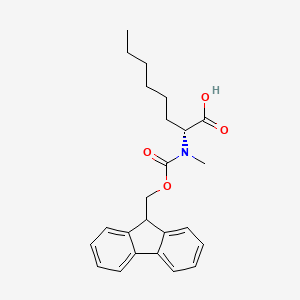

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO4/c1-3-4-5-6-15-22(23(26)27)25(2)24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,3-6,15-16H2,1-2H3,(H,26,27)/t22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYALCSQHDRWTQS-JOCHJYFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc D Meaoc 2 Oh and Its Precursors

Stereoselective Synthesis of the D-MeAoc(2) Moiety

The primary challenge in synthesizing the D-MeAoc(2) moiety lies in the stereoselective introduction of the methyl group to establish the D-configuration at the α-carbon. The main approaches to achieve this are through the use of chiral auxiliaries, asymmetric catalysis, and enzymatic strategies.

Chiral Auxiliary Approaches

Chiral auxiliary-mediated synthesis is a robust and widely employed method for the asymmetric synthesis of α-alkyl-α-amino acids. wikipedia.orgrsc.org This strategy involves the temporary attachment of a chiral molecule to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of α-methyl-α-amino acids, chiral iminolactones derived from natural products like (+)-camphor and (+)-3-carene have proven to be particularly effective. scirp.orgnih.gov

The general approach involves the preparation of a chiral iminolactone from a suitable starting material, such as an α-amino acid or a derivative. This iminolactone then undergoes diastereoselective alkylation. The chiral auxiliary biases the approach of the alkylating agent, leading to the formation of one diastereomer in excess. Subsequent hydrolysis of the alkylated iminolactone removes the chiral auxiliary, yielding the desired enantiomerically enriched α-methyl-α-amino acid. nih.gov

A notable example is the use of a tricyclic iminolactone derived from (1S)-(+)-3-carene. This alanine-equivalent template demonstrates high reactivity towards a variety of electrophiles under phase-transfer catalysis conditions, affording the alkylated products with excellent diastereoselectivities, often exceeding 98% de. nih.gov Similarly, monocyclic iminolactones derived from α-methyl-trans-cinnamaldehyde have been successfully used for the synthesis of α-methyl-α,α-disubstituted amino acids with high diastereoselectivity. nih.gov

Table 1: Diastereoselective Alkylation of Chiral Iminolactones for the Synthesis of α-Methyl-α-Amino Acids (Data extrapolated from analogous syntheses)

| Chiral Auxiliary Source | Electrophile | Diastereomeric Excess (de) | Yield of Alkylated Product | Reference |

| (1S)-(+)-3-carene | Methyl Iodide | >98% | 86-94% | nih.gov |

| α-methyl-trans-cinnamaldehyde | Benzyl Bromide | >98% | 78-99% | nih.gov |

| (1R)-(+)-Camphor | Various Alkyl Halides | >98% | 74-96% | scirp.org |

Asymmetric Catalysis in MeAoc(2) Precursor Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of the desired chiral product. For the synthesis of α-methyl-α-amino acids, phase-transfer catalysis (PTC) has emerged as a powerful technique. organic-chemistry.orgresearchgate.net

In this method, a Schiff base of an amino acid ester is alkylated in a biphasic system. A chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt derived from Cinchona alkaloids, facilitates the transfer of the enolate from the aqueous phase to the organic phase, where it reacts with the alkylating agent. The chiral environment provided by the catalyst directs the alkylation to occur stereoselectively. organic-chemistry.orgresearchgate.net This method has been successfully applied to the synthesis of various α-alkyl-α-amino acids with high enantioselectivities. researchgate.net

Another catalytic approach involves the use of chiral salen-metal complexes for the C-alkylation of Schiff's bases of amino acid esters under phase-transfer conditions. For instance, a Cu(II) complex of a chiral salen ligand has been shown to catalyze the asymmetric alkylation of alanine (B10760859) enolates to produce α-methyl-α-amino acids with enantiomeric excesses ranging from 75-90%.

Table 2: Enantioselective Synthesis of α-Methyl-α-Amino Acids via Asymmetric Catalysis (Data from analogous syntheses)

| Catalytic System | Substrate | Enantiomeric Excess (ee) | Yield | Reference |

| Chiral Quaternary Ammonium Bromide (PTC) | Glycinate Schiff Base | up to 99% | High | organic-chemistry.org |

| Chiral Cu(II)-Salen Complex (PTC) | Alanine Schiff Base Ester | 75-90% | Good |

Enzymatic Synthesis Strategies

Enzymatic methods provide a green and highly selective alternative for the synthesis of chiral amino acids. symeres.comnih.gov The two primary enzymatic strategies applicable to the synthesis of D-amino acids are enzymatic resolution of racemates and asymmetric synthesis from prochiral precursors. nih.gov

Enzymatic kinetic resolution involves the use of an enzyme that selectively acts on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. nih.govd-nb.info For the preparation of D-amino acids, an L-amino acid oxidase or an L-aminoacylase can be used to selectively transform the L-enantiomer of a racemic α-methyl-aminooctanoic acid derivative, allowing for the isolation of the desired D-enantiomer. nih.gov The efficiency of this process is demonstrated by the resolution of various racemic amino acids with high enantiomeric excesses. symeres.comd-nb.info

Table 3: Enzymatic Approaches for D-Amino Acid Synthesis (General principles applied to the target molecule)

| Enzymatic Method | Enzyme Type | Principle | Potential Outcome for D-MeAoc(2) | Reference |

| Kinetic Resolution | L-aminoacylase | Selective hydrolysis of the N-acyl-L-amino acid | High ee of D-MeAoc(2) | symeres.comnih.gov |

| Asymmetric Synthesis | D-amino acid transaminase | Stereoselective amination of α-keto-α-methyl-aminooctanoic acid | Direct synthesis of D-MeAoc(2) with high ee | nih.gov |

N-Fmoc Protection Strategies for D-MeAoc(2)-OH

Once the chiral D-MeAoc(2)-OH core has been synthesized, the amino group must be protected with the Fmoc group for its application in solid-phase peptide synthesis. This requires careful optimization to ensure high yields and avoid side reactions, especially given the steric hindrance of the α,α-disubstituted amino acid.

Optimization of Fmoc-Derivatization Reactions

The standard method for introducing the Fmoc group involves the reaction of the amino acid with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions. researchgate.net For sterically hindered amino acids like D-MeAoc(2)-OH, the reaction conditions need to be carefully controlled to achieve a good yield. researchgate.net

Factors such as the choice of base, solvent, temperature, and reaction time can significantly impact the efficiency of the Fmoc protection. The use of a non-nucleophilic base is crucial to prevent side reactions. The reaction is typically carried out in a mixture of an organic solvent and water. An efficient method for the Fmoc protection of amino acids has been reported using Fmoc-chloride in a water:ethanol mixture at 60°C, yielding the desired product in high yields.

Table 4: General Conditions for N-Fmoc Protection of Amino Acids

| Reagent | Base | Solvent | Temperature | Yield | Reference |

| Fmoc-Cl | - | Water:Ethanol (3:1) | 60°C | 81-90% | |

| Fmoc-OSu | NaHCO₃ | Dioxane/Water | Room Temperature | High | google.com |

Solid-Phase Synthesis of Fmoc-D-MeAoc(2)-OH Derivatives

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptide chains. nih.govspringernature.com When incorporating sterically hindered residues like this compound, every step from resin selection to deprotection must be carefully considered.

The choice of solid support is dictated by the desired C-terminal functionality of the final peptide. uci.edu For peptides with a C-terminal carboxylic acid, resins that permit cleavage under mild acidic conditions are preferred to avoid side reactions.

Resin Selection: 2-Chlorotrityl chloride (2-CTC) resin is highly suitable for this purpose. almacgroup.com It allows the peptide to be cleaved while keeping the side-chain protecting groups intact, which is advantageous for the synthesis of fully protected peptide fragments intended for convergent strategies. sigmaaldrich.com Wang resin is another option, although it requires stronger acid (e.g., higher concentrations of trifluoroacetic acid) for cleavage. uci.edu

Loading Strategies: The initial attachment of the first amino acid to the resin, or loading, is a critical step. For 2-CTC resin, the Fmoc-protected amino acid, in this case, a precursor to the D-MeAoc(2) containing peptide, is attached via its carboxylic acid group. The reaction is typically performed in a non-polar solvent like dichloromethane (B109758) (DCM) with the addition of a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) to activate the resin without causing premature Fmoc deprotection. nih.govrsc.org

To prevent unreacted sites on the resin from interfering in subsequent steps, a capping step is performed after loading. A solution containing methanol (B129727) is often used to cap the remaining reactive trityl groups on the 2-CTC resin. uci.edu The loading efficiency can be quantified spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of the dried resin and measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct. peptide.combiotage.com

| Resin Type | Linker Type | Cleavage Condition | C-Terminal Functionality | Key Advantages |

| 2-Chlorotrityl Chloride (2-CTC) | Trityl | 1-2% TFA in DCM; TFE/DCM | Carboxylic Acid | Very mild cleavage preserves side-chain protection; suppresses racemization. almacgroup.comsigmaaldrich.com |

| Wang Resin | p-Alkoxybenzyl Alcohol | 50-95% TFA in DCM | Carboxylic Acid | Common and cost-effective, but requires stronger acid for cleavage. uci.edu |

| Rink Amide Resin | Knorr/Rink Linker | 20-95% TFA in DCM | Amide | Used when a C-terminal amide is the target functionality. uci.edu |

Coupling N-methylated amino acids like D-MeAoc(2) is a well-known challenge in SPPS due to the steric hindrance posed by the N-alkyl group, which significantly slows down the acylation reaction. Standard coupling conditions, such as those using dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (B26582) (HOBt), are often inefficient. nih.gov

To overcome this, highly potent activating reagents, known as uronium or phosphonium (B103445) salts, are employed. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have proven effective for coupling hindered amino acids. sigmaaldrich.comcsic.es

These couplings are performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) and require the presence of a base, typically DIEA or collidine. To ensure the reaction proceeds to completion, strategies such as extended reaction times (2-4 hours), elevated temperatures (if using microwave-assisted SPPS), or performing the coupling step twice ("double coupling") are common. csic.esnih.gov

| Coupling Reagent | Additive | Base | Typical Conditions | Efficacy for Hindered Coupling |

| HATU | None | DIEA / Collidine | 3-5 eq. reagent, 2-4 h, RT | Very High |

| HCTU | None | DIEA / Collidine | 3-5 eq. reagent, 2-4 h, RT | Very High. nih.gov |

| DIC / OxymaPure | OxymaPure | None | 3-5 eq. reagent, 2-4 h, RT | High; considered a superior alternative to HOBt. csic.es |

| DIC / HOBt | HOBt | None | 3-5 eq. reagent, prolonged time | Moderate; often insufficient for N-methylated residues. nih.gov |

The removal of the temporary Nα-Fmoc protecting group is a crucial step that is repeated throughout the synthesis. The standard deprotection reagent is a 20% solution of piperidine (B6355638) in DMF, which cleaves the Fmoc group via a β-elimination mechanism. nih.govresearchgate.net The reaction is typically fast, often completed within 5-10 minutes at room temperature. researchgate.net

Side Reaction Mitigation: The most significant side reaction associated with incorporating this compound is incomplete coupling from the previous step, leading to deletion sequences in the final peptide. This is mitigated by using the robust coupling strategies described above.

Another potential side reaction is aspartimide formation , which can occur if an aspartic acid residue is present in the sequence. The basic conditions of piperidine treatment can cause the peptide backbone nitrogen to attack the side-chain ester of aspartate, forming a succinimide (B58015) ring. This can lead to racemization and the formation of β- and D-aspartyl peptide impurities. nih.goviris-biotech.de Using bulkier side-chain protecting groups on the aspartate or adding HOBt or OxymaPure to the deprotection solution can reduce the rate of this side reaction. iris-biotech.desemanticscholar.org

Diketopiperazine (DKP) formation is another concern. This occurs when the N-terminal amine of a resin-bound dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. This is most common after deprotecting the second amino acid of the sequence, particularly if it or the C-terminal residue is proline or another secondary amine like D-MeAoc(2). iris-biotech.de Using 2-CTC resin, which is more sterically hindered, or coupling the third amino acid immediately after deprotection can help minimize DKP formation.

Coupling Reagents and Conditions for this compound Incorporation

Solution-Phase Synthesis of this compound and its Analogs

Solution-phase synthesis offers an alternative to SPPS and is particularly useful for preparing the modified amino acid building block itself or for producing large quantities of peptides.

The synthesis of the this compound building block requires a multi-step approach, as it is not a naturally occurring amino acid. A common strategy for N-methylation is based on the Biron-Kessler method. nih.gov

A plausible stepwise synthesis is outlined below:

Starting Material: The synthesis begins with D-2-aminooctanoic acid.

Amine Protection: The α-amino group is first protected with a group orthogonal to Fmoc, such as the o-nitrobenzenesulfonyl (o-NBS) group. This is achieved by reacting D-2-aminooctanoic acid with o-nitrobenzenesulfonyl chloride. nih.govresearchgate.net The o-NBS group has the advantage of making the remaining N-H proton acidic.

N-Methylation: The o-NBS protected amino acid is then N-methylated. The acidic N-H allows for deprotonation with a mild base (e.g., potassium carbonate) followed by alkylation with a methylating agent like methyl iodide or dimethyl sulfate (B86663). nih.gov

Deprotection of o-NBS: The o-NBS group is removed under mild conditions using a thiol, such as thiophenol, in the presence of a base.

Fmoc Protection: The final step is the protection of the newly formed secondary amine with the Fmoc group, typically by reacting the N-methyl-D-2-aminooctanoic acid with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl in the presence of a base. vulcanchem.com

| Step | Reaction | Key Reagents | Purpose |

| 1 | Amine Protection | D-2-aminooctanoic acid, o-NBS-Cl, Base | Protect the primary amine and activate the N-H for methylation. nih.gov |

| 2 | N-Methylation | Methyl Iodide (CH₃I), K₂CO₃, DMF | Introduce the methyl group onto the nitrogen atom. nih.gov |

| 3 | o-NBS Removal | Thiophenol, K₂CO₃ | Deprotect the amine to yield N-methyl-D-2-aminooctanoic acid. |

| 4 | Fmoc Installation | Fmoc-OSu, NaHCO₃ | Install the final Fmoc protecting group for use in SPPS. ub.edu |

Convergent synthesis involves preparing protected peptide fragments in solution and then ligating them to form the final, larger peptide. nih.gov This strategy can be highly effective when dealing with difficult sequences, such as those containing this compound.

By synthesizing a dipeptide or tripeptide fragment containing the D-MeAoc(2) residue in solution, the challenging coupling step can be optimized and the resulting fragment purified to a high degree. This avoids the cumulative failures that can occur during a linear stepwise solid-phase synthesis.

For example, a dipeptide fragment like Fmoc-Gly-D-MeAoc(2)-OH could be synthesized in solution. The coupling of glycine (B1666218) to N-methyl-D-2-aminooctanoic acid would be the challenging step, which could be driven to completion using high concentrations of reagents and purified via chromatography. This purified, protected dipeptide fragment can then be used as a single building block in a larger SPPS, effectively bypassing the difficult single-residue coupling on the solid support. This approach combines the flexibility of solution-phase chemistry with the efficiency of solid-phase synthesis. mdpi.com

Stepwise Synthesis Approaches

Purification and Yield Optimization in this compound Synthesis

The efficient synthesis of this compound, a specialized amino acid derivative, necessitates robust methodologies for its purification and the optimization of reaction yields. Achieving high purity is paramount, as residual impurities from the synthesis can lead to the formation of deletion or modified sequences during solid-phase peptide synthesis (SPPS). aiche.orgajpamc.com Yield optimization is critical for ensuring a cost-effective and scalable production process, particularly given the high cost of raw materials and complex synthetic routes often associated with unnatural amino acids. thieme-connect.com The strategies employed are generally adapted from established protocols for other Fmoc-protected amino acids and involve a combination of advanced chromatographic techniques, controlled crystallization, and process intensification strategies.

Chromatographic Techniques for High Purity (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification of Fmoc-protected amino acids, offering high-resolution separation of the target compound from closely related impurities. ajpamc.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for these molecules.

The purification strategy relies on the hydrophobic character of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The crude product is typically dissolved in a minimal amount of a suitable solvent, such as a mixture of acetonitrile (B52724) and water, and injected into the HPLC system. teledyneisco.com A C18 silica (B1680970) column is frequently used as the stationary phase, providing a nonpolar environment for the separation.

Elution is achieved using a gradient of an organic solvent (like acetonitrile) mixed with an aqueous solvent (like water), often with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid. teledyneisco.comrsc.org The gradient starts with a lower concentration of the organic solvent, allowing highly polar impurities to elute first. As the concentration of the organic solvent increases, the desired Fmoc-protected amino acid, along with other hydrophobic molecules, desorbs from the column and elutes. Detection is commonly performed using UV detectors, as the Fmoc group exhibits strong absorbance at specific wavelengths (e.g., 220 nm and 280 nm), facilitating precise fraction collection. teledyneisco.com

Table 1: Typical RP-HPLC Parameters for Fmoc-Amino Acid Purification This table is based on general methods for analogous compounds, as specific data for this compound is not publicly available.

| Parameter | Typical Value/Condition | Rationale & Notes |

| Stationary Phase | C18 or C8 silica gel | Provides hydrophobic surface for reversed-phase separation. C18 is standard for high hydrophobicity. |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | Aqueous phase. TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) | Organic solvent for eluting hydrophobic compounds. |

| Elution Mode | Gradient | Allows for efficient separation of compounds with varying polarities. teledyneisco.com |

| Flow Rate | Dependent on column diameter (analytical vs. preparative) | Optimized to balance separation time and resolution. |

| Detection | UV Absorbance (e.g., 220 nm, 254 nm, 280 nm) | The Fmoc group has a strong chromophore, making UV detection highly sensitive. teledyneisco.com |

| Sample Preparation | Dissolution in Acetonitrile/Water or DMSO | Ensures compatibility with the mobile phase and prevents precipitation on the column. teledyneisco.commedchemexpress.com |

Crystallization and Recrystallization Methods

Crystallization is a powerful and cost-effective technique for purifying solid compounds on a large scale. For Fmoc-amino acids, recrystallization can significantly enhance purity by removing impurities that have different solubility profiles from the target compound. ajpamc.com This method is particularly effective at removing process-related impurities that are not easily separated by chromatography.

The process involves dissolving the crude this compound product in a suitable solvent or solvent system at an elevated temperature to create a saturated solution. The selection of the solvent is critical: the compound should be highly soluble at high temperatures but sparingly soluble at room or lower temperatures. ajpamc.com As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of a crystalline solid. Impurities, which are present in lower concentrations or have different solubility characteristics, tend to remain in the mother liquor.

A study on the purification of various standard Fmoc-amino acids demonstrated the effectiveness of recrystallization using toluene (B28343) or isopropyl alcohol. ajpamc.com For example, Fmoc-amino acids like Fmoc-Leu-OH and Fmoc-Phe-OH were successfully purified by dissolving them in toluene at 50°C, followed by cooling, filtration, and drying, resulting in high-purity material. ajpamc.com Similar solvent screening would be the first step in developing a robust crystallization protocol for this compound.

Table 2: Example Recrystallization Solvents for Fmoc-Amino Acids This data is derived from procedures for other Fmoc-amino acids and serves as a starting point for developing a protocol for this compound. ajpamc.com

| Fmoc-Amino Acid | Solvent | Procedure Outline | Yield |

| Fmoc-Lys(Boc)-OH | Toluene | Heat to 50°C, hold for 1 hr, cool to 30±5°C, stir for 2 hrs, filter. | 98% |

| Fmoc-Thr(tBu)-OH | Toluene | Heat to 50°C, hold for 1 hr, cool to 30±5°C, stir for 2 hrs, filter. | 71.3% |

| Fmoc-Gln(Trt)-OH | Isopropyl Alcohol | Heat to 50°C, hold for 1 hr, cool to 30±5°C, stir for 2 hrs, filter. | 90% |

| Fmoc-Met-OH | Toluene | Heat to 50°C, hold for 1 hr, cool to 30±5°C, stir for 2 hrs, filter. | 98% |

Process Intensification and Scalability Considerations

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale requires careful consideration of process intensification to maintain efficiency, safety, and cost-effectiveness. acs.orgnih.gov As peptide synthesis is known for generating significant solvent and reagent waste, modern strategies focus on greener and more efficient processes. acs.org

Process Intensification refers to the development of novel equipment and techniques that, compared to conventional methods, are smaller, safer, and more energy-efficient. rsc.org For processes related to Fmoc-amino acid synthesis, this can include:

Continuous Flow Synthesis: Moving from traditional batch reactors to continuous flow systems can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety, especially for potentially hazardous reactions. aiche.org

Ultrasonication: The application of ultrasound can intensify reactions in solid-phase peptide synthesis (SPPS) and related solution-phase chemistry. hielscher.com It can accelerate reaction times, increase yields, and improve purity by enhancing mass transport and disrupting aggregates. hielscher.com

Alternative Solvents: The use of large volumes of solvents like N,N-dimethylformamide (DMF) is a major environmental concern in peptide chemistry. Research into greener solvent systems, such as N-formylmorpholine (NFM)/anisole mixtures, is ongoing to reduce the environmental impact of synthesis. rsc.org

Scalability involves ensuring that a synthetic route remains high-yielding and practical as the production volume increases. acs.orgnih.gov For a specialized building block like this compound, this involves developing short, high-yielding routes from readily available starting materials. thieme-connect.com For example, in the synthesis of Fmoc-protected azido (B1232118) amino acids, a key scalability improvement was the use of a safer, more stable diazo-transfer reagent that could be synthesized and stored on a large scale, avoiding the safety issues of older reagents. thieme-connect.com Convergent synthesis, where smaller peptide fragments are synthesized on a solid support and then coupled in solution, is another strategy to improve efficiency and purity in the production of long peptides, reducing the cumulative impact of using excess reagents over a linear synthesis. aiche.org

Table 3: Summary of Process Intensification and Scalability Techniques

| Technique | Principle | Application in Fmoc-Amino Acid/Peptide Synthesis | Reference |

| Continuous Flow Processing | Reactions are performed in a continuously flowing stream rather than a batch-wise fashion. | Amenable to convergent peptide synthesis, improves efficiency and control. | aiche.org |

| Ultrasonication | Use of high-frequency sound waves to agitate and energize a reaction mixture. | Intensifies SPPS, accelerates reaction speed, and can improve yields and purity. | hielscher.com |

| Green Solvents | Replacement of hazardous solvents (e.g., DMF) with more environmentally benign alternatives. | Development of solvent mixtures like NFM/anisole for SPPS. | rsc.org |

| Convergent Synthesis | Synthesizing peptide fragments separately before combining them in solution. | Reduces solvent use and simplifies purification of the final long peptide. | aiche.org |

| Optimized Reagents | Selection of safer, more stable, and highly efficient reagents for large-scale use. | Use of stable diazo transfer reagents for scalable synthesis of azido amino acids. | thieme-connect.com |

Chemical Reactivity and Derivatization Pathways of Fmoc D Meaoc 2 Oh

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid is the primary site for chain elongation in peptide synthesis. Its reactivity must be precisely controlled to form amide bonds or other derivatives efficiently.

The carboxylic acid of Fmoc-D-MeAoc(2)-OH can undergo standard esterification and amidation reactions. Esterification, often used for protecting the C-terminus or for anchoring the amino acid to a resin in solid-phase peptide synthesis (SPPS), can be achieved under various conditions. researchgate.netmdpi.comnih.gov For instance, reaction with an alcohol in the presence of an acid catalyst like thionyl chloride (SOCl₂) can yield the corresponding ester. mdpi.com Alternatively, for acid-sensitive substrates, methods involving alkyl halides like methyl iodide (MeI) with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758) (DCM) can be employed. mdpi.com

Amidation is a fundamental reaction for this compound, forming the basis of peptide bonds and other amide derivatives. nih.gov Direct amidation can be achieved by reacting the carboxylic acid with an amine using specific reagents that facilitate the condensation. rsc.org For example, borate (B1201080) esters such as B(OCH₂CF₃)₃ have been used for the direct amidation of unprotected amino acids. rsc.org More commonly, amidation is performed after activating the carboxylic acid, a process detailed in the following section. Copper-catalyzed amidation reactions using amino acid azides and boronic acids have also been reported as a pathway to form specific amide linkages. tandfonline.com

Table 1: Selected Methods for Esterification and Amidation of Fmoc-Amino Acids

| Transformation | Reagent(s) | Solvent(s) | Conditions | Citation |

| Esterification | Thionyl Chloride (SOCl₂) | Methanol (B129727) (MeOH) | 0 °C to Room Temp | mdpi.com |

| Methyl Iodide (MeI), DIPEA | Dichloromethane (DCM) | Room Temp | mdpi.com | |

| 2-Chlorotrityl chloride resin, DIEA | DCM | Room Temp, 25 min | researchgate.netnih.gov | |

| Amidation | B(OCH₂CF₃)₃, Amine | CPME | Heat | rsc.org |

| Isocyanate, DMAP | - | 4 °C to Room Temp | acs.org | |

| Nα-Fmoc-amino-acid azide, Aryl boronic acid, CuBr·S(Me)₂ | Methanol (MeOH) | Room Temp | tandfonline.com |

The formation of a peptide bond is not spontaneous and requires the activation of the carboxylic acid group to make it a better electrophile. rsc.orglibretexts.org This is a critical step in peptide synthesis. bachem.com A wide array of coupling reagents has been developed for this purpose. These reagents react with the carboxylic acid to form a highly reactive intermediate, such as an active ester, symmetrical anhydride, or acylphosphonium species, which is then readily attacked by the amino group of another amino acid. bachem.com

Common classes of activating agents include:

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. peptide.com They facilitate dehydration to form an amide bond. libretexts.org To minimize the risk of racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is almost always included. rsc.orgpeptide.com The carbodiimide (B86325) first reacts with the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to a more stable HOBt-ester that couples with the amine. peptide.com

Phosphonium (B103445) and Aminium/Uronium Salts : Reagents such as BOP, PyBOP, HBTU, and HATU are highly efficient and are staples in modern peptide synthesis. bachem.comgoogle.com HATU, in particular, is often recommended for difficult couplings, including those involving sterically hindered N-methylated amino acids like this compound. scielo.org.mxpeptide.com These reagents generate activated esters (e.g., OBt or OAt esters) in situ, leading to rapid and high-yielding coupling reactions. bachem.com

Table 2: Common Coupling Reagents for Peptide Bond Formation

| Reagent Class | Example(s) | Additive(s) | Key Features | Citation(s) |

| Carbodiimides | DCC, DIC | HOBt, DMAP (catalytic) | Cost-effective; byproduct removal can be an issue (DCU precipitation). peptide.com | rsc.orgpeptide.com |

| Phosphonium Salts | BOP, PyBOP | - | Highly efficient; PyBOP is a non-toxic alternative to BOP. bachem.com | bachem.com |

| Aminium/Uronium | HBTU, TBTU, HATU | HOAt (for HATU) | Very rapid and efficient; HATU is excellent for sterically hindered couplings. scielo.org.mxpeptide.com | scielo.org.mxbachem.compeptide.com |

Esterification and Amidation Reactions

Reactivity of the N-Methylamine Moiety

The N-methylamine group is protected by the Fmoc group during peptide synthesis. Once the Fmoc group is removed, this secondary amine becomes a reactive nucleophile, enabling further derivatization.

After selective deprotection of the Fmoc group (see section 3.3), the exposed secondary N-methylamine can undergo further reactions.

Alkylation : The N-methylamine can be subjected to a second alkylation to form a tertiary amine. This can be achieved using various alkylating agents. acs.orgsci-hub.se For instance, on-resin N-methylation is a common strategy in SPPS, often using reagents like dimethyl sulfate (B86663) under basic conditions. researchgate.net This allows for the site-specific introduction of additional N-alkyl groups, which can further modulate the peptide's properties. springernature.comrsc.org

Acylation : The secondary amine can react with an acylating agent to form a tertiary amide. N-acylation is a fundamental transformation in organic chemistry. nih.gov However, acylation of a secondary amine, especially a sterically hindered one adjacent to a chiral center, can be challenging. scielo.org.mxnagoya-u.ac.jp Potent acylating agents or coupling conditions may be required to drive the reaction to completion. N-hydroxysuccinimide (NHS) esters are common reagents used for the acylation of amine groups in peptides. researchgate.netacs.org

These derivatizations are valuable for creating peptidomimetics with unique structural and functional properties.

The process involves synthesizing a linear peptide containing the N-methylated residue, followed by deprotection of both the N-terminal amine and the C-terminal carboxylic acid. nih.gov Then, under high-dilution conditions, an intramolecular amide bond is formed using a suitable coupling reagent to yield the macrocycle. The stereochemistry (D-configuration) and the N-methylation of this compound both contribute to inducing a conformation conducive to efficient cyclization. uni-kiel.denih.gov

Alkylation and Acylation Reactions

Selective Deprotection of the Fmoc Group

The Fmoc group is a base-labile protecting group, a cornerstone of the Fmoc/tBu strategy in solid-phase peptide synthesis. wikipedia.org Its selective removal is crucial for the stepwise elongation of the peptide chain.

The deprotection is typically achieved by treating the Fmoc-protected peptide with a solution of a secondary amine base, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.org The mechanism involves an E1cB-elimination, where the base abstracts the acidic proton on the fluorenyl ring, leading to the collapse of the carbamate (B1207046) and the release of the free amine along with a dibenzofulvene-piperidine adduct. wikipedia.org

A key advantage of the Fmoc group is its stability under acidic conditions. organic-chemistry.orgchimia.ch This allows for the use of acid-labile protecting groups (e.g., Boc, t-butyl) for amino acid side chains, as they remain intact during the basic Fmoc deprotection step. organic-chemistry.org This "orthogonal" protection strategy is fundamental to modern peptide synthesis, enabling the synthesis of complex, multi-functionalized peptides. organic-chemistry.orgsigmaaldrich.com While highly effective, alternative deprotection methods, such as thermal cleavage in specific solvents like DMSO at elevated temperatures, have also been explored, offering a base-free option. chimia.ch

Table 3: Common Conditions for Fmoc Group Deprotection

| Reagent/Condition | Solvent | Typical Concentration/Temp | Key Features | Citation(s) |

| Piperidine | DMF or NMP | 20% (v/v) | Standard, rapid, and highly effective method in SPPS. | wikipedia.org |

| Piperazine/DBU | DMF | 5% Piperazine, 1% DBU | An alternative to piperidine. | wikipedia.org |

| Thermal Cleavage | DMSO | ~120 °C | Base-free method, selective over Boc groups. | chimia.ch |

Base-Labile Deprotection Mechanisms

The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its facile removal with a base. peptide.comembrapa.br This characteristic allows for the selective deprotection of the α-amino group without disturbing acid-labile side-chain protecting groups. peptide.com

The deprotection mechanism is initiated by the abstraction of the relatively acidic proton on the fluorenyl ring system by a secondary amine, most commonly piperidine. peptide.com This abstraction leads to a β-elimination reaction, releasing the free amine of the amino acid, carbon dioxide, and dibenzofulvene. The dibenzofulvene byproduct can polymerize, but it is typically scavenged by the excess amine present in the deprotection solution. peptide.com While piperidine is the most common reagent, other bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be employed, often in cases where Fmoc removal is sluggish. peptide.com

Table 1: Common Reagents for Fmoc Deprotection

| Reagent | Concentration & Solvent | Typical Reaction Time | Notes |

|---|---|---|---|

| Piperidine | 20-50% in N,N-Dimethylformamide (DMF) | 5-20 minutes | The most widely used reagent for Fmoc removal. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-10% in DMF | 2-10 minutes | A stronger, non-nucleophilic base used for difficult deprotections. peptide.com |

Orthogonal Protecting Group Strategies

Orthogonal protection schemes are fundamental to the synthesis of complex peptides, allowing for the selective removal of one type of protecting group in the presence of others. peptide.com The Fmoc/tBu (tert-butyl) strategy is a prime example of such a system. In the context of this compound, the Fmoc group serves as the temporary N-terminal protection, removable by a base.

Should the octahydroindole ring itself bear additional functionalities requiring protection (e.g., a hydroxyl or carboxyl group), these would typically be protected with acid-labile groups. This orthogonality ensures that the side-chain protection remains intact during the repetitive base-mediated Fmoc deprotection steps throughout the peptide synthesis. peptide.com These acid-labile groups, along with the final peptide, are typically cleaved from the solid support in a single step using a strong acid cocktail, such as trifluoroacetic acid (TFA). nih.gov

Table 2: Example of an Orthogonal Protection Scheme

| Protecting Group | Chemical Structure | Labile To | Stable To | Typical Use |

|---|---|---|---|---|

| Fmoc | Fluorenylmethyloxycarbonyl | Base (e.g., Piperidine) | Acid (e.g., TFA) | α-Amino group protection. embrapa.br |

| Boc | tert-Butoxycarbonyl | Acid (e.g., TFA) | Base (e.g., Piperidine) | Side-chain amine protection (e.g., Lysine). sigmaaldrich.com |

| tBu | tert-Butyl ester/ether | Acid (e.g., TFA) | Base (e.g., Piperidine) | Side-chain carboxyl/hydroxyl protection (e.g., Asp, Glu, Ser, Tyr). bris.ac.uk |

| Trt | Trityl | Mild Acid (e.g., TFA) | Base (e.g., Piperidine) | Side-chain protection (e.g., Cys, Asn, Gln). embrapa.brbris.ac.uk |

Functionalization of the Octahydroindole Ring System

The octahydroindole-2-carboxylic acid (Oic) core of the molecule provides a rigid, lipophilic scaffold that is valuable for constraining peptide conformations. nih.gov The bicyclic nature of this system offers opportunities for further chemical modification to fine-tune the properties of the resulting peptide.

Introduction of Additional Functionalities

The saturated carbocyclic portion of the octahydroindole ring presents a chemically robust framework. However, synthetic strategies can be employed to introduce new functional groups. For instance, methods for the α-alkylation of Oic derivatives have been developed, allowing for the creation of α-tetrasubstituted amino acids. nih.gov This is typically achieved by converting the N-protected Oic into a suitable intermediate, such as an oxazolidinone, which can then undergo diastereoselective alkylation. nih.gov

Further functionalization could also be envisioned through C-H activation methodologies, although this would require specific catalytic systems. Another potential pathway involves the modification of the secondary amine within the ring system prior to N-terminal Fmoc protection, such as through N-alkylation or N-acylation, to introduce diverse substituents. Ring-opening and ring-expansion reactions of functionalized octahydroindoles have also been reported, providing pathways to related bicyclic systems like decahydroquinolines. researchgate.net

Modification of Ring Strain and Conformation

The octahydroindole ring system consists of a fused five-membered pyrrolidine (B122466) ring and a six-membered cyclohexane (B81311) ring. The conformation of this system is non-planar, adopting a puckered structure to minimize angle and torsional strain. saskoer.caresearchgate.net The six-membered ring typically adopts a stable chair conformation, while the five-membered ring assumes an envelope or twist conformation. saskoer.caulethbridge.ca

Applications of Fmoc D Meaoc 2 Oh in Advanced Chemical and Biochemical Research

Incorporation into Peptide Mimetics and Constrained Peptides

The design of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a critical strategy for improving drug-like properties, such as stability against enzymatic degradation and enhanced cell permeability. upc.edunih.govingentaconnect.com The incorporation of Fmoc-D-MeAoc(2)-OH into peptide chains is a key technique in this field, providing a method to create structurally defined and conformationally constrained therapeutic candidates. upc.edursc.org

Design and Synthesis of Structurally Defined Peptidomimetics

The synthesis of peptidomimetics containing a D-MeAoc(2)-OH unit is achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. nih.gov The Fmoc protecting group allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. nih.govmdpi.com However, the N-methylated nature of the D-MeAoc(2)-OH monomer presents a synthetic challenge due to steric hindrance, which can slow down the coupling reaction. researchgate.net To overcome this, specialized and highly efficient coupling reagents are often required to ensure the formation of the amide bond is complete.

Commonly used coupling reagents for incorporating sterically hindered or N-methylated amino acids like this compound are listed in the table below. The choice of reagent is critical for minimizing side reactions and achieving high-purity synthetic peptides. bachem.com

| Coupling Reagent | Full Chemical Name | Key Features |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High coupling efficiency, fast reaction rates, commonly used for difficult couplings including N-methylated amino acids. |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Effective and widely used, though can be slightly less reactive than HATU for hindered couplings. |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | A phosphonium-type reagent with excellent solubility and reactivity; avoids guanylation side reactions. bachem.com |

| DEPBT | 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | Known for its remarkable resistance to racemization, making it ideal for sensitive amino acids like histidine. bachem.com |

The incorporation of the D-MeAoc(2)-OH unit, which functions as a flexible, N-methylated spacer, allows for the creation of peptide analogs with altered backbone structures. fishersci.comabyntek.com This modification is a hallmark of "Class A" peptidomimetics, where minimal changes are made to the parent peptide to stabilize a specific conformation. rsc.org

Influence of this compound on Peptide Conformation and Stability

The introduction of an N-methyl group into a peptide backbone has profound effects on its structure and stability. researchgate.netmdpi.com By replacing the hydrogen atom on the amide nitrogen, N-methylation eliminates the possibility for that residue to act as a hydrogen bond donor. mdpi.com This disruption of intermolecular and intramolecular hydrogen bonding can prevent the formation of common secondary structures like α-helices and β-sheets, which are often involved in undesirable peptide aggregation. mdpi.combohrium.com

Furthermore, N-methylation significantly influences the conformational flexibility of the peptide backbone. mdpi.com It lowers the energy barrier between the cis and trans conformations of the amide bond, allowing the peptide to adopt geometries that might otherwise be inaccessible. mdpi.com This ability to induce specific turns or kinks is a powerful tool for creating "constrained peptides," where the three-dimensional structure is locked into a bioactive conformation. upc.edu

The primary benefits of incorporating an N-methylated residue like D-MeAoc(2)-OH are summarized below:

| Feature | Influence on Peptide Properties | Research Finding |

| Proteolytic Resistance | N-methylation sterically hinders the approach of proteases, significantly increasing the peptide's half-life in biological fluids. researchgate.netmdpi.com | N-methylation of an amide bond adjacent to a cleavage site can confer greater resistance to enzymatic degradation than methylation at the cleavage site itself. mdpi.com |

| Conformational Control | The elimination of the amide proton disrupts hydrogen-bonded secondary structures (α-helices, β-sheets) and can stabilize β-turns. mdpi.combohrium.com | N-methylation can have a dramatic impact on the overall conformation of a peptide, particularly when introduced into the center of the sequence. mdpi.com |

| Membrane Permeability | The increased lipophilicity and reduced hydrogen bonding capacity can improve the ability of a peptide to cross cell membranes. researchgate.netnih.gov | N-methylated cyclic peptides have been shown to exhibit enhanced cell-penetrating abilities. researchgate.net |

Development of Supramolecular Assemblies and Materials

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic forces. rsc.org Fmoc-protected amino acids are well-known for their ability to self-assemble, and the unique characteristics of this compound make it a valuable component for creating novel nanomaterials. acs.orgacs.org

Self-Assembly Properties of Peptides Containing this compound

The self-assembly of molecules containing this compound is driven by a balance of interactions. The large, aromatic Fmoc group promotes aggregation through π-π stacking, while the eight-carbon "Aoc" chain contributes significant hydrophobic interactions. acs.org These forces drive the molecules to form ordered nanostructures, such as fibers, ribbons, and hydrogels, in aqueous solutions. mdpi.com

When incorporated into a larger peptide, the D-MeAoc(2)-OH unit acts as a modulator of self-assembly. researchgate.net The N-methyl group disrupts the regular hydrogen-bonding patterns that typically lead to β-sheet-rich structures like amyloid fibrils. mdpi.combohrium.com This disruption can be leveraged to control the morphology of the resulting assembly, potentially favoring the formation of nanotubes or other non-fibrillar structures. acs.org For instance, studies on N-methylated cyclic peptides have shown that methylation can prevent unlimited stacking, leading to the formation of discrete dimeric assemblies instead of extended nanotubes. acs.org

Design of Peptidic Scaffolds for Ordered Structures

Peptidic scaffolds are molecules designed to present chemical functionalities in a precise three-dimensional arrangement. mdpi.com By strategically placing this compound within a peptide sequence, researchers can create scaffolds with defined shapes and properties. The flexible octanoic acid linker allows for spatial separation of functional domains, while the N-methyl group introduces a point of conformational control. fishersci.com

These self-assembling scaffolds can form higher-order structures like nanofibers and hydrogels, which can serve as matrices for applications in tissue engineering and regenerative medicine. mdpi.comfrontiersin.org The ability to control the assembly process by including modified amino acids is crucial for creating materials with desired mechanical properties and biological functions. nih.gov

Integration into Hybrid Organic-Inorganic Materials

The ordered structures formed by the self-assembly of peptides containing this compound can be used as templates for the creation of hybrid organic-inorganic materials. mdpi.com The peptide nanofibers can act as scaffolds to direct the growth and organization of inorganic nanoparticles, a process known as biomineralization. mdpi.commdpi.com For example, self-assembled peptide fibers have been successfully used to template the nucleation and growth of hydroxyapatite (B223615) crystals for bone tissue regeneration and to organize silica (B1680970) nanoparticles. mdpi.comresearchgate.net

The terminal carboxylic acid (-OH) of the D-MeAoc(2)-OH unit, or other functional groups within the peptide sequence, can be designed to bind specifically to inorganic surfaces or metal ions. This allows the peptide scaffold to control the size, morphology, and spatial arrangement of the inorganic component, leading to hybrid materials with unique optical, electronic, or catalytic properties. mdpi.comresearchgate.net

Role in Chemical Probe Development

Chemical probes are essential tools for dissecting complex biological processes. The incorporation of atypical amino acids like this compound can enhance the specificity, stability, and functionality of these probes.

Synthesis of Fluorescently Tagged Peptides

The covalent attachment of a fluorescent dye to a peptide creates a probe that can be used to visualize, track, and quantify peptide interactions with its molecular targets. The synthesis of such probes is commonly achieved using Fmoc-based solid-phase peptide synthesis. researchgate.netbeilstein-journals.org The general strategy involves the sequential coupling of Fmoc-protected amino acids, including unique derivatives like this compound, onto a solid support. sigmaaldrich.com

The process for creating a fluorescently tagged peptide incorporating this compound would typically follow these steps:

Resin Preparation: A suitable resin, such as Rink Amide resin, is prepared for peptide assembly. researchgate.net

Peptide Elongation: The peptide chain is built by repeated cycles of Fmoc deprotection (typically with piperidine) and coupling of the next Fmoc-amino acid. researchgate.net this compound would be incorporated at the desired position in the sequence.

Fluorophore Conjugation: A fluorescent dye, such as 5(6)-carboxyfluorescein, is coupled to a free amino group on the peptide. researchgate.net This is often done at the N-terminus or on the side chain of an amino acid like lysine. beilstein-journals.orgresearchgate.net

Cleavage and Deprotection: The final peptide is cleaved from the resin and all protecting groups are removed, typically using a strong acid cocktail like trifluoroacetic acid (TFA). researchgate.net

The inclusion of a D-amino acid like D-MeAoc(2) can significantly increase the proteolytic stability of the resulting fluorescent peptide, making it a more robust tool for in vitro binding assays where it might be exposed to residual proteases.

Table 1: Hypothetical Properties of a Fluorescently Tagged Peptide with and without D-MeAoc(2)

| Peptide Sequence | Excitation Max (nm) | Emission Max (nm) | Half-life in vitro (protease assay) |

|---|---|---|---|

| FAM-Gly-Ala-Val-Leu | 494 | 520 | 30 min |

Creation of Affinity Labels and Biosensors (excluding in vivo applications)

Affinity labels and biosensors are designed to detect and quantify the presence of specific analytes. Peptides are excellent recognition elements for these tools due to their high specificity. nih.gov The incorporation of this compound can lead to the development of highly specific and stable affinity reagents.

Affinity Labels: These are molecules that can selectively bind to a target and report this binding event, often through a change in a measurable signal. A peptide containing D-MeAoc(2) could be synthesized with a reactive group to covalently label a target protein upon binding, or with a reporter tag like biotin (B1667282) for subsequent detection. The D-amino acid would ensure the peptide's integrity during the experiment. researchgate.net

Biosensors: Biosensors are devices that convert a biological recognition event into a measurable signal. nih.govnih.gov Peptides synthesized with this compound can be immobilized on a transducer surface (e.g., a gold nanoparticle or an electrode) to create a biosensor. mdpi.com When the target molecule binds to the peptide, it causes a change in the physical properties of the surface, which is then converted into an optical or electrical signal. nih.gov The stability conferred by the D-amino acid is critical for the longevity and reliability of the biosensor in complex sample matrices.

Contributions to Combinatorial Chemistry Libraries (non-clinical screening)

Combinatorial chemistry is a powerful technique for generating large collections of compounds, known as libraries, which can be screened for desired properties. pressbooks.pubnih.gov

Synthesis of Diversified Peptide Libraries

Peptide libraries are a cornerstone of drug discovery and molecular recognition studies. nih.govnih.gov By incorporating non-standard amino acids like this compound, the structural and functional diversity of these libraries can be vastly expanded.

The synthesis of a peptide library involves the systematic combination of different amino acids at various positions in the peptide sequence. A common method is the "one-bead-one-compound" approach, where each bead in the synthesis carries a unique peptide sequence. nih.gov The inclusion of this compound as one of the building blocks introduces several new elements of diversity:

Stereochemical Diversity: The D-configuration provides a different three-dimensional arrangement compared to natural L-amino acids.

Side Chain Diversity: The N-methylated aminooctanoic acid side chain offers unique steric and hydrophobic properties not found in the 20 proteinogenic amino acids.

This expansion of chemical space increases the probability of identifying peptides with novel binding specificities or other desirable characteristics.

Table 2: Example of a Diversified Tetrapeptide Library Sub-pool

| Position 1 | Position 2 | Position 3 | Position 4 |

|---|---|---|---|

| Gly | Ala | Val | D-MeAoc(2) |

| Gly | Ala | Ile | D-MeAoc(2) |

| Gly | Ala | Leu | D-MeAoc(2) |

Application in High-Throughput Screening for Molecular Recognition Studies

High-throughput screening (HTS) allows for the rapid testing of thousands or even millions of compounds from a combinatorial library against a specific target. sygnaturediscovery.comnih.gov Peptide libraries containing D-MeAoc(2) can be screened to identify new ligands for proteins, receptors, or other biomolecules.

The screening process typically involves:

Library Synthesis: A diversified peptide library is synthesized, for instance, on beads using this compound as one of the building blocks. chemrxiv.org

Target Incubation: The library is incubated with a fluorescently labeled target molecule.

Hit Identification: Beads that bind the target become fluorescent and are isolated.

Sequence Analysis: The peptide sequence on the "hit" beads is determined, often by mass spectrometry.

The unique structures introduced by this compound can lead to the discovery of peptides with high affinity and specificity for targets that may not bind to peptides composed solely of natural amino acids. These novel binders are valuable as research tools for studying molecular recognition events.

Advanced Analytical and Spectroscopic Characterization of Fmoc D Meaoc 2 Oh and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic compounds in solution. For a molecule with the complexity of Fmoc-D-MeAoc(2)-OH, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

1D and 2D NMR for Structural Elucidation (e.g., COSY, HSQC, HMBC, NOESY)

The initial analysis would involve acquiring 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, their integration (ratio), and their coupling patterns (spin-spin splitting). The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule.

To definitively assign these signals, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would be used to trace the connectivity of the protons along the octanoic acid chain and within the fluorenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning the carbon signal for each protonated carbon atom in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons (like the carbonyls and some carbons in the fluorenyl group) and for piecing together the different fragments of the molecule, such as connecting the Fmoc protecting group to the N-methylamino octanoic acid moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformational preferences.

A hypothetical data table for the kind of information that would be gathered from these experiments is presented below. Please note, the chemical shift values are illustrative and not based on actual experimental data for this specific molecule.

Interactive Data Table: Hypothetical NMR Assignments for this compound

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1' (Fmoc CH) | ~4.2 | ~47 | C2', C9a', C8a' |

| 9' (Fmoc CH₂) | ~4.4 | ~67 | C1', C9a', C8a' |

| Fmoc Aromatic | 7.3-7.9 | 120-144 | - |

| N-CH₃ | ~2.9 | ~35 | C2, Carbonyl |

| H2 (α-CH) | ~4.5 | ~60 | Carbonyl, C3, C4 |

| H3 (CH₂) | ~1.6, ~1.8 | ~32 | C2, C4, C5 |

| H4-H7 (CH₂) | ~1.3 | ~22-30 | Adjacent CH₂ |

| H8 (CH₃) | ~0.9 | ~14 | C6, C7 |

| COOH | >10 | ~175 | C2, C3 |

Conformational Analysis using NMR

The conformation of this compound, particularly around the N-Cα bond and along the octanoic acid chain, can be investigated using NOESY. The presence or absence of through-space correlations between specific protons can indicate preferred rotational isomers (rotamers). For instance, NOE signals between the N-methyl protons and protons on the octanoic acid backbone would provide insights into the spatial arrangement around the nitrogen atom. Additionally, variable temperature NMR studies could reveal information about the dynamics of the molecule and the energy barriers between different conformations.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), would be used to accurately determine the mass of the molecular ion. For this compound (Chemical Formula: C₂₄H₂₉NO₄), the expected exact mass would be calculated. The high accuracy of HRMS (typically to within 5 ppm) allows for the unambiguous confirmation of the molecular formula by comparing the experimentally measured mass to the theoretical mass.

Data Table: Molecular Formula and Expected Mass

| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass [M+H]⁺ |

| This compound | C₂₄H₂₉NO₄ | 396.2169 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (for example, the molecular ion [M+H]⁺ of this compound), followed by its fragmentation through collision-induced dissociation (CID), and analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the confirmation of its structure.

Key expected fragmentation pathways for this compound would include:

Loss of the Fmoc group: A characteristic fragmentation would be the cleavage of the bond between the fluorenylmethoxycarbonyl group and the nitrogen atom.

Cleavage of the octanoic acid side chain: Fragmentation along the alkyl chain would produce a series of ions differing by the mass of CH₂ units (14 Da).

Loss of water or carbon dioxide from the carboxylic acid group.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the different functional groups.

Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration |

| C-H (Aromatic) | 3100-3000 | Stretching vibration |

| C-H (Aliphatic) | 3000-2850 | Stretching vibration |

| C=O (Carbamate) | ~1720 | Stretching vibration |

| C=O (Carboxylic Acid) | ~1710 | Stretching vibration |

| C=C (Aromatic) | 1600-1450 | Skeletal vibrations |

The precise positions of these bands can be influenced by the molecular environment, such as hydrogen bonding. These data, in conjunction with NMR and MS, would provide a comprehensive and definitive characterization of the this compound compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the primary functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. For this compound, IR spectroscopy provides direct evidence for its key structural components.

The most prominent features in the IR spectrum are the strong carbonyl (C=O) stretching vibrations. Two distinct C=O bands are expected: one for the urethane (B1682113) linkage of the Fmoc group and another for the carboxylic acid. The urethane C=O stretch typically appears around 1690-1720 cm⁻¹. The carboxylic acid C=O stretch is also found in this region, often overlapping, and is characterized by a broad O-H stretching band from the carboxyl group, which typically appears in the range of 2500-3300 cm⁻¹. mdpi.com

The fluorenyl portion of the Fmoc group gives rise to characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C ring stretching absorptions in the 1450-1600 cm⁻¹ region. [5 from initial search] The long aliphatic octanoyl chain and the N-methyl group contribute to strong aliphatic C-H stretching bands between 2850 and 3000 cm⁻¹. A key feature for this N-methylated amino acid is the absence of the N-H stretching band typically seen around 3300 cm⁻¹ in non-methylated Fmoc-amino acids, confirming the substitution on the alpha-amino nitrogen. rsc.org

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Carboxylic Acid O-H | 2500 - 3300 (Broad) | Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 2960 | Stretch |

| Urethane C=O | ~1715 | Stretch |

| Carboxylic Acid C=O | ~1705 | Stretch |

| Aromatic C=C | 1450 - 1600 | Ring Stretch |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as an excellent complementary technique to IR for providing a detailed molecular fingerprint. It detects vibrational modes based on changes in polarizability, making it particularly sensitive to non-polar bonds and aromatic systems.

The Fmoc group is a strong Raman reporter, producing intense and well-defined peaks that are useful for identification and quantification. [3, 4 from initial search] The aromatic rings of the fluorenyl moiety give rise to a very strong ring-breathing mode near 1608 cm⁻¹. [4 from initial search] Other significant bands for the Fmoc group are observed around 1022, 1292, and 1465 cm⁻¹. [4 from initial search] The aliphatic chain of the amino acid provides signals in the C-H stretching region (2800-3000 cm⁻¹) and in the "fingerprint" region below 1500 cm⁻¹. Raman spectroscopy can be used to monitor reactions, such as the cleavage of the Fmoc group, which would be indicated by the disappearance of its characteristic strong signals. [3 from initial search]

Table 2: Characteristic Raman Shifts for this compound

| Molecular Moiety | Expected Raman Shift (cm⁻¹) | Assignment |

|---|---|---|

| Fmoc Group | ~1608 | Aromatic Ring Breathing |

| Fmoc Group | ~1465 | C-H Bending |

| Fmoc Group | ~1292 | Aromatic Ring Mode |

| Fmoc Group | ~1022 | Aromatic Ring Mode |

Chiroptical Spectroscopy

Chiroptical techniques are essential for probing the three-dimensional structure of chiral molecules like this compound. These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left- and right-circularly polarized light by a chiral molecule. The resulting spectrum provides information about the absolute configuration and the solution-state conformation of the molecule.

For this compound, the main chromophores are the fluorenyl group and the carboxylic acid. The fluorenyl moiety exhibits strong π-π* transitions, which typically result in intense CD signals between 250 nm and 310 nm. [9 from initial search] The spatial arrangement of this large group relative to the chiral center dictates the sign and intensity of these bands. The carboxylic acid group has a weaker, but stereochemically significant, n-π* transition around 210-240 nm.

Crucially, the D-configuration of the amino acid will produce a CD spectrum that is a mirror image (i.e., opposite in sign at all wavelengths) of its L-enantiomer. Studies on other Fmoc-D-amino acids confirm that the sign of the CD bands associated with the fluorenyl chromophore can be correlated with the absolute configuration. [19 from initial search] The N-methylation can restrict the conformational freedom around the N-Cα bond, potentially leading to a more defined and intense CD spectrum compared to its non-methylated counterpart. [13 from initial search]

Table 3: Illustrative Electronic Circular Dichroism (CD) Bands for an Fmoc-D-Amino Acid Derivative

| Wavelength (nm) | Sign of Cotton Effect | Associated Transition |

|---|---|---|

| ~305 | Positive/Negative | π-π* (Fluorenyl) |

| ~265 | Negative/Positive | π-π* (Fluorenyl) |

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. nih.gov ORD and CD are intimately related through the Kramers-Kronig transforms and together provide a comprehensive picture of a molecule's chiroptical properties.

An ORD spectrum displays a characteristic curve, known as a Cotton effect, in the region where the molecule absorbs light. A Cotton effect consists of a peak and a trough. The sign of the Cotton effect (positive if the peak is at a longer wavelength than the trough, negative otherwise) is directly related to the stereochemistry of the chiral center nearest the chromophore. For most D-amino acids, the n-π* transition of the carboxyl group gives rise to a negative Cotton effect. nih.gov Therefore, this compound is expected to show a negative Cotton effect in the 210-240 nm region, corroborating the CD data and confirming the D-configuration. mdpi.com

X-ray Crystallography and Solid-State Analysis

While spectroscopic methods provide valuable data on structure and conformation in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state at atomic resolution.

Determination of Absolute Configuration

X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule. The method requires growing a suitable single crystal of the compound, which can be challenging. Once a crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. This analysis yields a three-dimensional electron density map from which the precise position of every atom in the molecule can be determined.

To establish the absolute configuration (i.e., to distinguish between the D-enantiomer and the L-enantiomer), a phenomenon known as anomalous dispersion is utilized. By carefully measuring the intensities of specific pairs of reflections (Bijvoet pairs), it is possible to definitively determine the absolute spatial arrangement of the atoms, confirming whether the chiral center has an (R) or (S) configuration. For this compound, this technique would provide unequivocal proof of the (R)-configuration at the alpha-carbon, validating the "D" assignment. The analysis also reveals detailed information about bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding and π-stacking) in the crystal lattice. [12 from initial search]

Table 4: Representative Data Obtained from Single-Crystal X-ray Analysis of an Fmoc-Amino Acid Derivative

| Parameter | Example Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | The basic geometry of the unit cell |

| Space Group | P2₁ | The symmetry elements within the crystal |

| Unit Cell Dimensions | a = 13.1 Å, b = 4.9 Å, c = 16.1 Å, β = 113° | The size of the repeating crystal unit |

| Final R-factor | < 0.05 | A measure of the quality of the structural fit |

Table of Mentioned Compounds

| Abbreviation/Trivial Name | Chemical Name |

| This compound | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)octanoic acid |

| Fmoc-D-amino acid | Nα-(9-Fluorenylmethoxycarbonyl)-D-amino acid |

Crystal Structure Analysis of this compound and its Derivatives

The three-dimensional arrangement of atoms and molecules in the crystalline state is fundamental to understanding the physical and chemical properties of a compound. For N-Fmoc-protected amino acids and their derivatives, single-crystal X-ray diffraction is the definitive method for elucidating their solid-state conformation, packing, and intermolecular interactions. Although the crystal structure of this compound has not been specifically reported, analysis of closely related Fmoc-amino acid derivatives provides significant insight into the structural motifs that are likely to be present.

The crystal structures of various Fmoc-protected amino acids, such as Fmoc-L-pyridylalanine (Fmoc-L-PyA), Fmoc-D-pyridylalanine (Fmoc-D-PyA), Fmoc-phenylalanine (FmocF), Fmoc-tyrosine (FmocY), Fmoc-4S-(4-iodophenyl) hydroxyproline (B1673980), and Fmoc-L-DOPA, have been determined and reveal common packing features. nih.govnih.govrsc.orgresearchgate.netrsc.org A predominant characteristic is the formation of extensive hydrogen-bonding networks, typically involving the carboxylic acid and carbamate (B1207046) groups. nih.govresearchgate.net These interactions often lead to the formation of well-defined supramolecular structures, such as β-sheets or helical assemblies. rsc.orgresearchgate.net

The chirality of the amino acid also plays a crucial role in the resulting crystal structure. Enantiopure Fmoc-amino acids, like Fmoc-L-PyA and Fmoc-D-PyA, crystallize in non-centrosymmetric space groups, leading to the formation of distinct supramolecular helical structures. rsc.orgresearchgate.net In contrast, a racemic mixture of Fmoc-DL-PyA crystallizes in a centrosymmetric space group. rsc.org

The specific side chain of the amino acid and the presence of any solvent molecules in the crystal lattice further influence the packing arrangement and the unit cell parameters. For example, the crystal structure of Fmoc-4S-(4-iodophenyl) hydroxyproline reveals a cis-Fmoc-proline bond and an endo proline ring pucker, which are stabilized by intramolecular interactions and hydrogen bonding to solvent molecules. researchgate.net Similarly, the crystal structure of Fmoc-L-DOPA is stabilized by a network of hydrogen bonds and herringbone face/edge aromatic interactions. researchgate.net

The crystallographic data for several Fmoc-amino acid derivatives are summarized in the table below to illustrate the range of observed structural parameters.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| Fmoc-L-pyridylalanine (Fmoc-L-PyA) | Orthorhombic | P2₁2₁2₁ | 8.16 | 12.34 | 19.87 | 90 | 90 | 90 | rsc.org |

| Fmoc-D-pyridylalanine (Fmoc-D-PyA) | Orthorhombic | P2₁2₁2₁ | 8.15 | 12.33 | 19.89 | 90 | 90 | 90 | rsc.org |

| Fmoc-DL-pyridylalanine | Monoclinic | P2₁/c | 15.67 | 8.12 | 31.23 | 90 | 99.85 | 90 | rsc.org |

| Fmoc-phenylalanine (FmocF) | Monoclinic | P2₁ | 13.0 | 4.9 | 15.5 | 90 | 104 | 90 | rsc.org |

| Fmoc-tyrosine (FmocY) | Monoclinic | C2 | 32.1 | 5.8 | 19.4 | 90 | 106.5 | 90 | researchgate.net |

Table 1. Crystallographic Data for Representative Fmoc-Amino Acid Derivatives. This table presents the unit cell parameters for several Fmoc-protected amino acids, highlighting the influence of chirality and side-chain structure on the crystal lattice.

Theoretical and Computational Investigations of Fmoc D Meaoc 2 Oh

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. For a compound like Fmoc-D-MeAoc(2)-OH, these methods could provide deep insights into its structure, stability, and chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. If applied to this compound, DFT calculations could predict several key properties. Researchers would typically optimize the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, various electronic properties could be determined, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

These calculations would be crucial for predicting the molecule's reactivity. For instance, the HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. The MEP map would highlight electron-rich and electron-deficient regions, predicting sites susceptible to electrophilic or nucleophilic attack, which is vital information for understanding its role in peptide synthesis.

Hypothetical DFT Data for this compound (Note: The following table is illustrative of the type of data that would be generated from DFT studies and is not based on published experimental results for this specific molecule.)

| Calculated Property | Hypothetical Value | Significance |

| Ground State Energy | -1530 Ha | Indicates the molecule's stability at 0 Kelvin. |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability. |